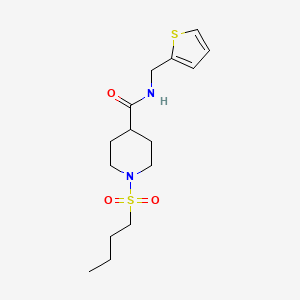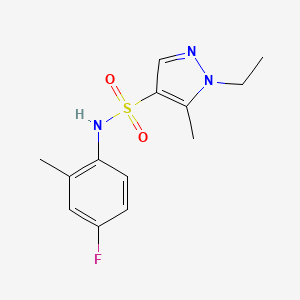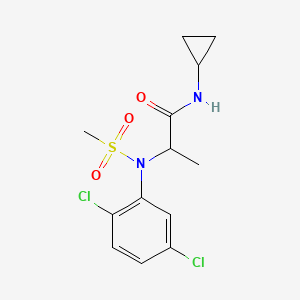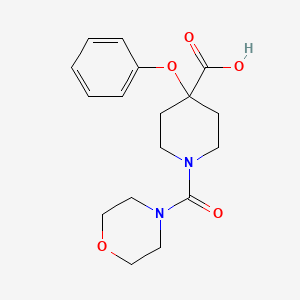![molecular formula C19H19NO5 B5340446 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine, also known as Cercosporamide, is a natural product that has been isolated from the fungus Cercospora kikuchii. This compound has been found to have a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory effects. In recent years, there has been a growing interest in the synthesis and study of Cercosporamide due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is not fully understood, but it is believed to involve the inhibition of a protein known as Hsp90. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. Inhibition of Hsp90 by N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede leads to the degradation of client proteins, which can result in the antifungal, anticancer, and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have a range of biochemical and physiological effects. In addition to its antifungal, anticancer, and anti-inflammatory properties, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. The compound has also been found to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede in lab experiments is its potent and selective activity against Hsp90. This allows for the specific study of Hsp90-dependent processes in cells. However, one limitation of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede. One area of interest is the development of analogs of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede and its effects on various cellular processes.
Synthesis Methods
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts to selectively functionalize the target molecule. The final step in the synthesis involves a palladium-catalyzed cross-coupling reaction to form the desired product. The synthesis of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is a challenging process, requiring expertise in synthetic organic chemistry.
Scientific Research Applications
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have anticancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-10(2)16(18(22)23)20-9-14-15(21)8-7-12-11-5-3-4-6-13(11)19(24)25-17(12)14/h3-8,10,16,20-21H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFVFDGPIFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)

![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)